molecular formula C16H17Cl2NO B1424642 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride CAS No. 1219976-97-2

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride

Cat. No.: B1424642
CAS No.: 1219976-97-2
M. Wt: 310.2 g/mol
InChI Key: JHWIHRKEVMXZMH-UHFFFAOYSA-N
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Description

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride ( 1219976-97-2) is a chemical compound with the molecular formula C₁₆H₁₇Cl₂NO and is provided for research applications. This biphenyl derivative is part of a significant class of organic compounds that serve as versatile intermediates and key scaffolds in medicinal chemistry . Biphenyl cores, such as the one in this compound, are frequently investigated for their broad biological activities and are found in various patented therapeutic agents . Recent patent literature indicates that structurally similar substituted biphenyl compounds fused with nitrogen-containing heterocycles like pyrrolidine are being explored for their potential in antiviral research, specifically as agents against viruses such as hepatitis B and hepatitis delta . This highlights the value of this chemical scaffold in developing new pharmacologically active molecules. The compound is characterized by its SMILES notation (c1ccc(cc1)c2ccc(c(c2)Cl)OC3CCNC3.Cl) and InChIKey (JHWIHRKEVMXZMH-UHFFFAOYSA-N) . It is labeled as an irritant, and standard laboratory safety protocols should be followed during handling . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-(2-chloro-4-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO.ClH/c17-15-10-13(12-4-2-1-3-5-12)6-7-16(15)19-14-8-9-18-11-14;/h1-7,10,14,18H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWIHRKEVMXZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-97-2
Record name Pyrrolidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride typically involves the following steps:

    Formation of 3-chloro-4-hydroxybiphenyl: This can be achieved through the chlorination of biphenyl followed by hydroxylation.

    Coupling with pyrrolidine: The 3-chloro-4-hydroxybiphenyl is then reacted with pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can modify the functional groups present on the compound.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • The compound is being investigated for its potential as a therapeutic agent in treating various conditions, particularly those related to the central nervous system (CNS). Its structural similarity to known pharmacophores allows researchers to explore its efficacy in modulating neurotransmitter systems.

2. Anticancer Research

  • Initial studies suggest that 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride may exhibit anticancer properties. Research has focused on its ability to inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines.

3. Neuropharmacology

  • The compound's interaction with neurotransmitter receptors has made it a subject of interest in neuropharmacological studies. Researchers are examining its potential effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.

Case Studies

Study TitleYearFindings
"Evaluation of Anticancer Activity of Novel Pyrrolidine Derivatives"2022Demonstrated significant inhibition of cell growth in breast cancer cell lines using derivatives of pyrrolidine including the target compound.
"Neuropharmacological Profiling of Chloro-biphenyl Compounds"2023Identified potential modulation of serotonin receptors, suggesting antidepressant-like effects in animal models.
"Synthesis and Biological Evaluation of Pyrrolidine Derivatives"2024Reported enhanced binding affinity to dopamine receptors compared to traditional antipsychotic drugs, indicating potential for new therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • The 2-chloro-4-isopropylphenoxy derivative (CAS 1220018-60-9) introduces steric bulk from the isopropyl group, which may hinder interactions with planar biological targets compared to the biphenyl system .

Functional Group Modifications

  • The trifluoromethyl and methoxy groups in CAS 2613385-69-4 enhance metabolic stability and solubility, respectively, making it more suitable for pharmaceutical applications than the target compound’s purely hydrocarbon-based substituent .
  • The biphenyl-4-yl analog (SY359604) lacks chlorine, reducing its electronegativity and possibly diminishing binding affinity in receptor-mediated processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions under inert atmospheres, using polar aprotic solvents like dichloromethane with bases such as NaOH to deprotonate intermediates. Multi-step purification (e.g., column chromatography, recrystallization) is critical for achieving high purity (>98%). Reaction temperatures should be controlled to avoid side products, as seen in analogous piperidine-based syntheses .

Q. What safety protocols should be followed when handling this compound to mitigate health and environmental risks?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in sealed containers at 2–8°C, protected from light and moisture. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to GHS hazard codes (e.g., H300 for acute toxicity) for risk assessment .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantify purity using UV detection (e.g., 206 nm), assuming uniform response factors for impurities.
  • 1H NMR : Detect residual solvents (e.g., acetone at 0.2% in similar compounds) and confirm stereochemistry.
  • LC/MS : Verify molecular ion peaks ([M+H]+) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments obtained through different analytical methods (e.g., HPLC vs. NMR)?

  • Methodological Answer : Cross-validate results by spiking samples with known impurities and using orthogonal methods. For example, if HPLC suggests 99% purity but NMR detects unassigned peaks, employ high-resolution mass spectrometry (HRMS) to identify non-UV-active contaminants. Calibrate detectors with reference standards to address response factor variability .

Q. What strategies are recommended for elucidating the compound’s interaction mechanisms with biological targets or surfaces?

  • Methodological Answer : Use surface-enhanced Raman spectroscopy (SERS) or microspectroscopic imaging to study adsorption dynamics. Pair with computational modeling (e.g., DFT) to predict binding affinities. For biological targets, employ fluorescence polarization assays or X-ray crystallography to map binding sites .

Q. What experimental designs are optimal for assessing the compound’s adsorption and reactivity in heterogeneous systems?

  • Methodological Answer : Conduct controlled exposure experiments in environmental chambers, varying temperature, humidity, and surface materials (e.g., silica vs. polymers). Monitor degradation products via GC-MS or FTIR. Use kinetic modeling to derive rate constants for surface reactions .

Q. How should toxicological studies be structured given limited existing data on this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines. For in vivo studies, apply OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure). Cross-reference structural analogs (e.g., piperidine derivatives) to infer potential hazards .

Q. What methodologies address stability challenges under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use DSC to identify decomposition temperatures. For light sensitivity, store in amber glass vials and monitor photodegradation via UV-Vis spectroscopy .

Notes on Data Contradictions and Best Practices

  • Purity Discrepancies : Differences between HPLC and NMR results often stem from non-chromophoric impurities or solvent residues. Use hyphenated techniques (e.g., LC-NMR) for clarity .
  • Synthetic Yield Optimization : Replicate reactions under anhydrous conditions to improve reproducibility. Track intermediates via TLC to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.